ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride
Description
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group and an ethyl carbamate moiety, forming a hydrochloride salt. Carbamates are widely utilized in pharmaceuticals due to their stability, bioavailability, and capacity to act as prodrugs or enzyme inhibitors. The hydrochloride salt enhances water solubility, a critical factor for drug absorption and formulation. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is notable for its conformational flexibility and ability to improve blood-brain barrier penetration, making it valuable in central nervous system (CNS)-targeting therapeutics.
Its molecular weight is estimated at 223.46 g/mol (C₉H₁₉N₂O₂·HCl), smaller than many PEGylated or aromatic carbamates, which may favor better tissue penetration.
Properties
IUPAC Name |
ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)10-6-8-4-5-11(2)7-8;/h8H,3-7H2,1-2H3,(H,10,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZAVMOQDQVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344680-01-7 | |
| Record name | ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 1-methylpyrrolidin-3-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
EthylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
EthylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride with key analogs from literature and commercial sources:
Key Differences and Implications
Pyrrolidine vs. Compared to EC, a simple carcinogenic carbamate, the hydrochloride salt and pyrrolidine group in the target compound likely reduce volatility and unintended exposure risks.
Hydrochloride Salt vs. Free Base :
- The hydrochloride salt improves aqueous solubility compared to free-base carbamates (e.g., EC), enhancing bioavailability for pharmaceutical use.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~223 g/mol) vs. PEGylated analogs (~450 g/mol) suggests better membrane permeability but reduced capacity for prolonged circulation in drug-delivery systems.
Research Findings and Pharmacological Considerations
- Toxicity Profile: While EC is classified as a Group 2A carcinogen (MOE = 6289 in baijiu, indicating risk), the hydrochloride salt and complex structure of the target compound may mitigate toxicity through controlled metabolic pathways.
- Synthetic Utility : Carbamates like Fmoc-NH-PEG(3)-NH₂·HCl are used in peptide synthesis and bioconjugation, suggesting the target compound could serve as a versatile intermediate in organic chemistry.
- Regulatory Status : Compounds such as 105601-13-6 are listed as impurities in pharmacopeial standards, underscoring the need for rigorous purity assessments in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
